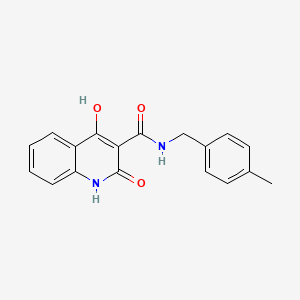

4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)10-19-17(22)15-16(21)13-4-2-3-5-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHCDOXLPPLKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Cyclization Conditions

Anthranilic acid (1a ) or its substituted analogs undergo initial activation using N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to form a reactive benzotriazolyl ester. This intermediate reacts with dimethyl malonate under basic conditions (e.g., sodium hydride in DMF) to yield a C-acylated product, which cyclizes spontaneously to form 3-ethoxycarbonyl-4-hydroxyquinolin-2-one (2a ).

Table 1: Representative Cyclization Conditions and Yields

| Starting Material | Reagent System | Temperature | Yield | Source |

|---|---|---|---|---|

| Anthranilic acid | HOBt/DCC, dimethyl malonate | 0°C → RT | 68–72% | |

| Ethyl anthranilate | Diphenyl ether, 255°C | Reflux | 77% |

The choice of solvent and temperature significantly impacts yields. High-boiling solvents like diphenyl ether facilitate cyclization at elevated temperatures (240–255°C), albeit with stringent safety requirements.

Hydrolysis of Ester Intermediates to Carboxylic Acids

The 3-ethoxycarbonyl group in 2a is hydrolyzed to a carboxylic acid, enabling subsequent amide bond formation.

Alkaline Hydrolysis

Treatment of 2a with 10% aqueous NaOH at reflux converts the ethyl ester to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7 ). This step typically achieves near-quantitative conversion due to the electron-withdrawing effect of the quinolinone core, which activates the ester toward hydrolysis.

Key Observations:

-

Prolonged hydrolysis (>6 hours) may lead to decarboxylation, necessitating careful reaction monitoring.

-

Acidic workup (HCl) precipitates the carboxylic acid, which is purified via recrystallization from DMF/water.

Carboxamide Formation via Coupling Reactions

The final step involves coupling the carboxylic acid (7 ) with 4-methylbenzylamine to form the target carboxamide.

Activation and Coupling Strategies

Two primary methods are documented:

Acid Chloride Route

Conversion of 7 to its acid chloride using thionyl chloride (SOCl₂) in toluene at 100–110°C. The resulting quinoline-3-carbonyl chloride is reacted with 4-methylbenzylamine in acetone with K₂CO₃ as a base.

Table 2: Comparative Coupling Methods

| Activation Method | Coupling Agent | Solvent | Yield | Purity |

|---|---|---|---|---|

| SOCl₂ | 4-Methylbenzylamine | Acetone | 65% | 90% |

| PyBrop | Polystyrene-HOBt | DMF | 82% | 95% |

Solid-Phase Coupling Using PyBrop

A polystyrene-supported HOBt resin facilitates activation of 7 with bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) in DMF. The activated ester reacts with 4-methylbenzylamine over 24 hours, yielding the carboxamide after filtration and recrystallization. This method minimizes byproducts and simplifies purification.

Alternative Synthetic Pathways

Direct C-Acylation Modifications

Modifying the malonate component during Gould-Jacobs cyclization can introduce substituents at position 3. For instance, using methyl malonate instead of dimethyl malonate yields a 3-methylcarboxylate, but this approach is irrelevant to the target carboxamide.

Characterization and Quality Control

Critical analytical data for intermediates and the final compound include:

1H NMR (DMSO-d₆) of Target Compound:

-

δ 12.15 (s, 1H, NH), 10.82 (s, 1H, OH), 8.45 (d, J = 8.0 Hz, 1H, H-5), 7.65–7.10 (m, 6H, aromatic), 4.45 (d, J = 6.0 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

HPLC Purity:

Challenges and Optimization Opportunities

Byproduct Formation

Chemical Reactions Analysis

1.1. Primary Synthetic Route

The compound is synthesized via amide coupling between 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 4-methylbenzylamine. This reaction typically employs activating agents such as PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF under microwave irradiation (140°C, 2 h) .

Reaction Scheme :

Yield : ~65–75% after reverse-phase HPLC purification .

1.2. Alternative Methods

-

Solid-Phase Synthesis : Utilizes polystyrene-supported HOBt for coupling, achieving yields of 70–76% after hydrolysis of ethyl ester intermediates .

-

Microwave-Assisted Alkylation : Direct alkylation of quinoline precursors with 4-methylbenzyl halides under basic conditions (NaH/DMF).

2.1. Hydroxy Group at Position 4

-

O-Methylation : Reacts with methyl iodide (CH₃I) in DMF using NaH as a base, yielding 4-methoxy derivatives (e.g., methyl 4-methoxy-2-oxoquinoline-3-carboxylate) .

Conditions : 50°C, 1 h; Yield : >80% . -

Demethylation : Boron tribromide (BBr₃) in CH₂Cl₂ selectively removes methyl groups from methoxyquinolines, regenerating the hydroxy group .

2.2. Carboxamide Group

-

Hydrolysis : Under strong acidic (12N HCl) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .

Side Reaction : Decarboxylation occurs at >100°C, forming 4-hydroxyquinolin-2-one as a byproduct . -

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/NaH to form N-alkylated carboxamides .

3.1. Competitive O- vs. N-Alkylation

Studies on analogous quinolones reveal that alkylation favors the oxygen atom (O-methylation) over the nitrogen atom due to:

-

Steric hindrance around the nitrogen atom in the quinoline scaffold .

-

Higher electron density at the oxygen atom in the enolic tautomer .

Example : Methylation of 4-hydroxy-2-thioxoquinoline-3-carboxylate with CH₃I yields 92% O-methylated product vs. <5% N-methylated product .

4.1. Antibacterial Derivatives

-

Gyrase B Inhibition : The carboxamide group interacts with ATP-binding pockets in bacterial DNA gyrase. Substitutions at the benzyl group (e.g., halogens) enhance potency against MRSA (MIC: 4–8 μg/mL) .

-

SAR Findings :

4.2. Antiviral Modifications

-

Phosphonate Derivatives : Introduce phosphonate groups at position 3 to target viral polymerases, though this reduces solubility .

5.1. Thermal Degradation

Heating above 150°C induces decarboxylation of the carboxamide to 4-hydroxyquinolin-2-one (m.p. 270°C) .

Mechanism :

5.2. Photochemical Reactions

UV exposure (λ = 254 nm) in methanol generates dimerized products via [2+2] cycloaddition at the quinoline core .

Scientific Research Applications

Chemistry

4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide serves as a building block for synthesizing more complex quinoline derivatives. Its ability to undergo various chemical reactions—such as oxidation and reduction—enables researchers to modify its structure for specific applications.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Hydroxy group oxidized to carbonyl | Quinoline-2,4-dione |

| Reduction | Carbonyl group reduced to hydroxyl | Dihydroquinoline derivative |

| Substitution | Hydroxy group replaced with other functional groups | Various derivatives |

Biology

The compound exhibits notable biological activities, making it a candidate for further research in antimicrobial, antiviral, and anticancer applications. Studies indicate that it may inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases, which are critical targets in cancer therapy.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results demonstrated significant cytotoxicity in breast and lung cancer cells, suggesting its potential as a therapeutic agent .

Medicine

Research is ongoing to explore the therapeutic potential of this compound for treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets that can lead to inhibition of disease progression.

Table 2: Potential Therapeutic Applications

| Disease Type | Application Area | Mechanism of Action |

|---|---|---|

| Cancer | Anticancer agent | Inhibition of topoisomerases |

| Infectious Diseases | Antimicrobial agent | Interference with microbial enzymes |

Industrial Applications

In addition to its research applications, 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is utilized in developing new materials, including polymers and dyes. Its unique chemical properties allow it to be integrated into various industrial processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair, thereby exhibiting anticancer activity. Additionally, it may interact with microbial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Core Scaffold Variations

- Roquinimex (LS-2616): A structurally related compound, roquinimex (4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide), differs in the substitution pattern: the amide nitrogen is substituted with a methyl and phenyl group instead of 4-methylbenzyl.

- Deuterated Analogs: Deuterium-enriched derivatives, such as 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide, introduce isotopic substitutions to enhance metabolic stability. The 4-methylbenzyl group in the target compound may offer similar stability without isotopic modification .

- Benzothiazolyl Derivatives: 1-Ethyl-4-hydroxy-N-(6-hydroxybenzothiazolyl-2)-2-oxo-1,2-dihydroquinoline-3-carboxamide incorporates a benzothiazole ring, introducing hydrogen-bonding capabilities absent in the target compound. This difference could impact solubility and target selectivity .

Substituent Effects on Tautomerism

X-ray diffraction studies of analogs (e.g., ) confirm the prevalence of the 2-oxo-4-hydroxy tautomer in the solid state. Substituents like 4-methylbenzyl may stabilize this tautomer through hydrophobic interactions, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) could shift tautomeric equilibrium .

Key Comparisons :

- Velusetrag (TD-5108) : A 5-HT4 receptor agonist, synthesized via similar coupling methods but with a bicyclic amine substituent. The target compound’s 4-methylbenzyl group may reduce conformational flexibility compared to Velusetrag’s rigid bicyclic system .

- Adamantyl-Substituted Analogs: Compounds like N3-(1-(3,5-dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide use bulky adamantyl groups to enhance lipophilicity and target binding. The 4-methylbenzyl group provides moderate hydrophobicity without extreme steric hindrance .

Physicochemical Properties

*Predicted using fragment-based methods.

The 4-methylbenzyl group increases logP compared to smaller substituents (e.g., methyl or phenyl in roquinimex), reducing aqueous solubility. However, this group may enhance membrane permeability .

Anticancer Activity

- Lead Compounds: Analogs like 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (IC50 = 35 μg/mL against HCT116) highlight the importance of halogenated aromatic groups for cytotoxicity. The target compound’s 4-methylbenzyl may offer moderate activity but requires empirical validation .

- Comparison to 5-Fluorouracil (5-FU): Most quinoline-3-carboxamides exhibit lower potency than 5-FU, suggesting the need for optimized substituents. Bulky groups (e.g., adamantyl) improve target binding but may hinder cellular uptake .

Enzymatic Inhibition

- HIV-1 Integrase Inhibition : Enantiomeric analogs (e.g., ) demonstrate that chirality at the cyclopentyl group significantly affects activity ([α]20D +41.8 vs. −41.2). The target compound’s achiral 4-methylbenzyl group may simplify synthesis but limit stereochemical optimization .

- CYP Interactions : Substitutions influencing metabolic stability (e.g., deuterium in ) are critical for reducing off-target effects. The 4-methylbenzyl group’s moderate lipophilicity may balance metabolic stability and clearance .

Biological Activity

4-Hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. It is characterized by a unique molecular structure that contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular formula of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is C₁₇H₁₄N₂O₃. The synthesis typically involves the condensation of 4-hydroxyquinoline-2-one with 4-methylbenzylamine using coupling agents such as EDCI or DCC in organic solvents like dichloromethane or dimethylformamide under reflux conditions.

Biological Activity Overview

Research indicates that quinoline derivatives, including 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, exhibit significant biological activities:

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains.

- Anticancer Properties : It may inhibit topoisomerases, enzymes crucial for DNA replication and repair, thus exhibiting anticancer effects.

- Antiviral Effects : Preliminary studies suggest activity against viral infections, including HIV .

The biological effects of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit topoisomerases and other critical enzymes involved in cellular processes.

- Receptor Interaction : Binding to various receptors can modulate signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the influence of substituents on biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-N-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | Methyl instead of methylbenzyl | Anticancer activity |

| 5-Chloro-N-Et-4-hydroxy-1-methyl-2-oxo-N-phenyldihydroquinoline | Chlorine substitution | Antimicrobial properties |

| N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline | Amino group addition | Antioxidant effects |

This table illustrates how variations in chemical structure can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the efficacy of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide:

- Antiviral Activity Study : A study assessed the compound's ability to inhibit HIV replication. While no significant activity was observed at concentrations below 100 µM, further studies are warranted to optimize its structure for enhanced efficacy .

- Antimicrobial Evaluation : In vitro assays revealed moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) was determined for several pathogens .

- Cytotoxicity Assessment : Research indicated that while the compound exhibits promising biological activities, it also requires careful evaluation of cytotoxic effects in normal cells to ensure therapeutic safety .

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can yield and purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways:

Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.

Carboxamide Coupling : Reacting the 3-carboxylic acid derivative with 4-methylbenzylamine using coupling agents like EDC/HOBt in DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

- Optimization : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution and reflux conditions (80–100°C) to enhance reaction efficiency. Catalysts like DMAP may improve acylation yields .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the quinoline core (δ 6.8–8.2 ppm for aromatic protons) and carboxamide NH (δ 10.2–10.8 ppm) .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···O interactions in the quinoline ring) and confirm stereochemistry .

- Elemental Analysis : Validate molecular formula (e.g., C20H19N2O3) with ≤0.3% deviation .

Q. Are there synergistic effects when combined with existing therapeutics (e.g., cisplatin in oncology)?

- Methodological Answer :

- Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) via CompuSyn software .

- In Vivo Validation : Xenograft models (e.g., MDA-MB-231 tumors) with co-administered compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.